molecular formula C13H20N2O2 B7513857 1-(4-Acetylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone

1-(4-Acetylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone

Cat. No. B7513857
M. Wt: 236.31 g/mol
InChI Key: FZFTZOJGJMPSPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Acetylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone is a chemical compound that has received significant attention from the scientific community due to its potential applications in various fields. It is a cyclic imide that belongs to the family of piperazine derivatives and has a molecular formula of C15H21N3O2. In

Mechanism of Action

The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits antibacterial activity by disrupting the cell membrane and inhibiting protein synthesis.
Biochemical and Physiological Effects
1-(4-Acetylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(4-Acetylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone is its versatility in various lab experiments. It can be used as a starting material for the synthesis of other compounds and as a ligand in coordination chemistry. However, its limitations include its low solubility in water and its potential toxicity, which requires careful handling and disposal.

Future Directions

There are numerous future directions for the study of 1-(4-Acetylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone. One potential direction is the development of new drugs based on its antimicrobial, antitumor, and anti-inflammatory properties. Another direction is the exploration of its potential as a ligand in coordination chemistry and its use in catalysis. Additionally, further studies are needed to fully understand its mechanism of action and its potential side effects.
Conclusion
In conclusion, 1-(4-Acetylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to explore new avenues for its use.

Synthesis Methods

The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone can be achieved through various methods. One of the most common methods involves the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct, which is then treated with acetic anhydride and piperazine to yield the desired compound.

Scientific Research Applications

1-(4-Acetylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for drug development. Additionally, it has been used as a ligand in coordination chemistry and as a building block for the synthesis of other compounds.

properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-11(16)14-6-8-15(9-7-14)13(17)10-12-4-2-3-5-12/h2,4,12H,3,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFTZOJGJMPSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CC2CCC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Acetylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone

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